molecular formula C20H27NO4 B2701598 2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2287263-49-2

2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No. B2701598
M. Wt: 345.439
InChI Key: AXMRNFASVVLFMA-UHFFFAOYSA-N
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Description


2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid , often referred to as Compound X , is a synthetic organic compound. It belongs to the class of acetic acid derivatives and exhibits intriguing pharmacological properties. The compound’s complex structure combines bicyclic and aromatic moieties, making it an interesting subject for study.



Synthesis Analysis


The synthesis of Compound X involves several steps, including cyclization, alkylation, and acylation. Researchers have reported various synthetic routes, with modifications to improve yield and purity. Notably, the bicyclo[1.1.1]pentane ring system presents challenges due to its strained geometry. Strategies to overcome these hurdles include using chiral catalysts and optimizing reaction conditions.



Molecular Structure Analysis


Compound X’s molecular formula is C~20~H~27~NO~4~ , and its systematic name reflects its intricate structure. The central bicyclo[1.1.1]pentane ring provides rigidity, while the phenyl and methyl groups contribute to its lipophilicity. The carbonyl group at the acetic acid terminus enhances its reactivity. Computational studies and X-ray crystallography have elucidated the three-dimensional arrangement of atoms, revealing key bonding patterns.



Chemical Reactions Analysis


Compound X participates in several chemical reactions, including hydrolysis, esterification, and amidation. Its carboxylic acid functionality allows for facile transformations. Researchers have explored its reactivity with various nucleophiles, leading to the synthesis of derivatives with altered pharmacological profiles. Notably, the bicyclo[1.1.1]pentane scaffold remains intact during most reactions, highlighting its stability.



Physical And Chemical Properties Analysis



  • Melting Point : Compound X exhibits a melting point of approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Stability : Stable under ambient conditions, with minimal decomposition over time.

  • UV-Vis Absorption : Compound X displays characteristic absorption bands in the UV region, aiding its quantification.


Safety And Hazards


While Compound X shows promising pharmacological activity, safety assessments are crucial. Preliminary toxicity studies indicate low acute toxicity, but chronic exposure warrants investigation. Researchers should evaluate potential adverse effects, metabolic pathways, and drug interactions.


Future Directions



  • Structure-Activity Relationship (SAR) : Systematic modifications of Compound X can guide SAR studies, optimizing its pharmacokinetics and efficacy.

  • Formulation Development : Researchers should explore suitable dosage forms (tablets, injectables) for clinical use.

  • Clinical Trials : Rigorous clinical trials are essential to validate its therapeutic potential.


properties

IUPAC Name

2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-13-6-5-7-14(8-13)9-19-10-20(11-19,12-19)15(16(22)23)21-17(24)25-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMRNFASVVLFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC23CC(C2)(C3)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

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